5-Bromo-3-chloroquinoline
Overview
Description
5-Bromo-3-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
5-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .
Mode of Action
Quinoline derivatives typically interact with their targets by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of DNA replication in bacteria, preventing their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication in bacteria, given its potential targets. By inhibiting enzymes like gyrase and topoisomerase IV, the compound can disrupt the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of a drug depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age . These factors can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial DNA replication. This disruption could lead to the inhibition of bacterial growth and proliferation, potentially making the compound useful as an antibacterial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and its interaction with its targets . Additionally, the presence of other substances in the environment could potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the direct bromination of 3-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
5-Bromo-3-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromoquinoline
- 3-Chloroquinoline
- 5-Chloro-3-bromoquinoline
Comparison: 5-Bromo-3-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to 5-Bromoquinoline and 3-Chloroquinoline, the dual halogenation in this compound can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
5-bromo-3-chloroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNMTFDJUZQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736808 | |
Record name | 5-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215770-74-3 | |
Record name | 5-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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